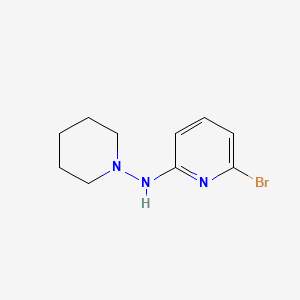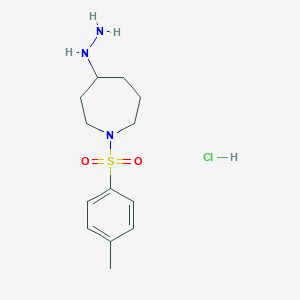
2-Chloro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene
Vue d'ensemble
Description
2-Chloro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene, commonly known as TCTB, is an organic compound with a wide range of scientific applications. It is a colorless, volatile liquid with a faint, sweet odor and a boiling point of 70°C. TCTB is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds, and it is a valuable intermediate in the production of many industrial chemicals.
Mécanisme D'action
TCTB is an organic compound with a wide range of scientific applications. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The mechanism of action of TCTB is based on its ability to act as a nucleophile, which means it can act as a source of electrons to form new bonds. This is due to the presence of the trifluoromethyl group, which is electron-rich and can donate electrons to the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of TCTB are not well understood. However, studies have shown that TCTB can be toxic to aquatic organisms at high concentrations. In addition, TCTB has been shown to be an irritant to the skin, eyes, and respiratory tract. As such, it is important to use TCTB in a controlled manner and to take appropriate safety measures when working with this compound.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using TCTB in laboratory experiments is its low cost and availability. In addition, TCTB is a versatile reagent that can be used in a wide range of reactions. However, there are some limitations to using TCTB in laboratory experiments. For example, TCTB is a volatile compound and must be handled with care. In addition, it is toxic to aquatic organisms and can be an irritant to the skin, eyes, and respiratory tract.
Orientations Futures
The future directions for TCTB research include further exploration of its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, further research could be conducted on the mechanisms of action of TCTB and its ability to act as a nucleophile. Finally, further research could be conducted on the use of TCTB in the synthesis of novel materials with potential applications in the electronics and medical industries.
Applications De Recherche Scientifique
TCTB is used in a wide range of scientific research applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in organic synthesis and as a catalyst in the synthesis of polymers. In addition, TCTB has been used in the synthesis of novel materials with potential applications in the electronics and medical industries.
Propriétés
IUPAC Name |
2-chloro-1-(trichloromethoxy)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl4F3O/c9-6-4(7(13,14)15)2-1-3-5(6)16-8(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKVTAMAYGGDBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(Cl)(Cl)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl4F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(4-methylphthalazin-1-yl)hydrazino]phthalazin-1(2H)-one](/img/structure/B1402106.png)
![3-[Chloro(difluoro)methoxy]benzonitrile](/img/structure/B1402107.png)
![N-[(1E)-(dimethylamino)methylene]-2-furamide](/img/structure/B1402108.png)



![1-{4-[(2E)-3-(3,4,5-Trimethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1402114.png)
![1-{4-[(2E)-3-(3-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1402115.png)
![1-{4-[(2E)-3-(2-Bromophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1402117.png)
![1-Isobutyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1402119.png)

![1-{4-[(2E)-3-(2-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1402125.png)

